molecular formula C4H7NO2 B1580802 2-Amino-3-butenoic acid CAS No. 52773-87-2

2-Amino-3-butenoic acid

Cat. No.: B1580802
CAS No.: 52773-87-2
M. Wt: 101.10 g/mol
InChI Key: RQVLGLPAZTUBKX-UHFFFAOYSA-N
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Description

2-Amino-3-butenoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon and a butenoic acid group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-butenoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 3-butenoic acid under high temperatures, typically above 200°C . Another method includes the enzymatic conversion of butenoic acid into this compound using aspartase derived from Escherichia coli .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. These processes utilize genetically engineered microorganisms to produce the compound in large quantities. The use of non-ribosomal peptide synthetases and iron (II)/α-ketoglutarate-dependent oxygenases has been reported in the biosynthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid group to a single bond.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: 2-Amino-3-butanoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Amino-3-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-3-butenoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can inhibit pyridoxal phosphate-dependent enzymes, affecting various metabolic pathways . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • Crotonic acid (trans-2-butenoic acid)
  • Isocrotonic acid (cis-2-butenoic acid)
  • 3-Butenoic acid

Comparison: 2-Amino-3-butenoic acid is unique due to the presence of both an amino group and a butenoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds . Additionally, its ability to inhibit specific enzymes makes it a valuable compound in biochemical research.

Properties

IUPAC Name

2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866280
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56512-51-7, 52773-87-2
Record name Vinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52773-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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